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molecular formula C9H5BrFN B1522413 6-Bromo-8-fluoroquinoline CAS No. 220513-46-2

6-Bromo-8-fluoroquinoline

Cat. No. B1522413
M. Wt: 226.04 g/mol
InChI Key: DDCOYWOYIUEOHQ-UHFFFAOYSA-N
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Patent
US08071581B2

Procedure details

A mixture of 4-bromo-2-fluoroaniline (12.825 g, 67.5 mmol), 4.275 g of ferrous sulfate, 25.46 g (20.2 ml) of glycerol, 5.067 g (4.2 ml) of nitrobenzene and 11.79 ml of concentrated sulfuric acid was heated gently. After the first vigorous reaction, the mixture was boiled for 7 hours. The nitrobenzene was removed in vacuo. Water was added. The aqueous solution was acidified with glacial acetic acid, and the dark brown precipitate separated, which was purified by flash chromatography (silica gel, petroleum/ethyl acetate=12/1) to return the title compound as white solid (9.72 g, 63.7%).
Quantity
12.825 g
Type
reactant
Reaction Step One
[Compound]
Name
ferrous sulfate
Quantity
4.275 g
Type
reactant
Reaction Step One
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
11.79 mL
Type
reactant
Reaction Step One
Quantity
20.2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([F:9])[CH:3]=1.[N+]([C:13]1[CH:18]=CC=C[CH:14]=1)([O-])=O.S(=O)(=O)(O)O>OCC(CO)O>[Br:1][C:2]1[CH:8]=[C:7]2[C:5](=[C:4]([F:9])[CH:3]=1)[N:6]=[CH:18][CH:13]=[CH:14]2

Inputs

Step One
Name
Quantity
12.825 g
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)F
Name
ferrous sulfate
Quantity
4.275 g
Type
reactant
Smiles
Name
Quantity
4.2 mL
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Name
Quantity
11.79 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
20.2 mL
Type
solvent
Smiles
OCC(O)CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated gently
CUSTOM
Type
CUSTOM
Details
After the first vigorous reaction
CUSTOM
Type
CUSTOM
Details
The nitrobenzene was removed in vacuo
ADDITION
Type
ADDITION
Details
Water was added
CUSTOM
Type
CUSTOM
Details
the dark brown precipitate separated
CUSTOM
Type
CUSTOM
Details
which was purified by flash chromatography (silica gel, petroleum/ethyl acetate=12/1)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
Smiles
BrC=1C=C2C=CC=NC2=C(C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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